2-Thiophen-3-ylpyrrolidine
Description
Significance of Pyrrolidine (B122466) and Thiophene (B33073) Heterocyclic Scaffolds in Modern Organic Chemistry
Heterocyclic compounds are fundamental to medicinal chemistry, forming the core of a vast number of therapeutic agents. benthamdirect.com The incorporation of heteroatoms like nitrogen and sulfur can significantly alter a molecule's physicochemical properties, such as solubility and its ability to interact with biological receptors. nih.gov
The pyrrolidine ring is a five-membered, nitrogen-containing saturated heterocycle that is widely utilized by medicinal chemists. researchgate.netnih.gov Its significance stems from several key features:
Three-Dimensionality : The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a crucial aspect in modern drug design for achieving high target selectivity. researchgate.netnih.gov
Stereochemistry : The presence of stereogenic centers on the pyrrolidine ring allows for the creation of various stereoisomers, which can exhibit different biological profiles and binding affinities to proteins. nih.govnih.gov
Physicochemical Properties : The pyrrolidine moiety can enhance pharmacokinetic properties, including bioavailability and metabolic stability, due to its structural rigidity and lipophilicity. tandfonline.com
Prevalence in Approved Drugs : The pyrrolidine nucleus is a preferred scaffold in pharmaceutical science and is found in numerous FDA-approved drugs. nih.govresearchgate.net It is a core component in molecules developed for a wide array of conditions, including cancer, diabetes, and central nervous system disorders. nih.govtandfonline.com
The thiophene ring , a five-membered aromatic heterocycle containing a sulfur atom, is also a privileged scaffold in drug discovery. nih.govresearchgate.net It is considered a bioisostere of the benzene (B151609) ring, meaning it has similar physical and chemical properties, which allows it to be substituted for benzene rings in drug candidates to improve pharmacodynamic and pharmacokinetic profiles. researchgate.netcognizancejournal.com The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Thiophene derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, anticonvulsant, and antimicrobial properties. researchgate.netcognizancejournal.com This versatility has made the thiophene nucleus a focal point for chemists designing and synthesizing new pharmaceuticals. benthamdirect.comcognizancejournal.com
Overview of Research Trajectories for 2-Thiophen-3-ylpyrrolidine and Related Structural Architectures
The combination of the pyrrolidine and thiophene rings into a single scaffold, as seen in this compound, has prompted research into its potential as a core for developing new therapeutic agents. Research trajectories for this compound and its derivatives primarily focus on exploiting the synergistic properties of the two heterocyclic systems.
A significant area of investigation involves the synthesis of hybrid compounds for neurological disorders. For instance, researchers have designed and synthesized series of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives as potential anticonvulsant and antinociceptive agents. nih.govmdpi.com In these studies, the 3-methylthiophene (B123197) ring, present in the antiepileptic drug tiagabine, was combined with the pyrrolidine-2,5-dione core, found in ethosuximide, another antiepileptic drug. nih.gov Several of these new hybrid compounds showed potent anticonvulsant activity in various animal models of epilepsy, such as the maximal electroshock (MES) and 6 Hz seizure tests. nih.govmdpi.com Further studies on these compounds have explored their analgesic activity in models of tonic and neuropathic pain. mdpi.com
Similarly, a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated for antiseizure and antinociceptive properties. mdpi.com One lead compound from this series demonstrated broad antiseizure protection and a significant analgesic effect in multiple pain models. mdpi.com The proposed mechanism for these effects involves interaction with neuronal voltage-sensitive sodium channels. mdpi.com
The versatility of the this compound scaffold is further demonstrated by its use in creating more complex molecules. Examples from chemical databases include its incorporation into carboxamide derivatives, such as N-[(2-amino-2-adamantyl)methyl]-2-thiophen-3-ylpyrrolidine-1-carboxamide and N-[(3S,4S)-4-methoxyoxolan-3-yl]-2-(thiophen-3-yl)pyrrolidine-1-carboxamide, indicating its use as a building block in combinatorial chemistry for the discovery of new lead compounds. smolecule.commolport.com The structural motif is also found in compounds like 2-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one, which combines the thiophene-pyrrolidine unit with a chromone (B188151) moiety, a structure known for its own diverse biological activities. evitachem.com These research efforts highlight the role of the this compound framework as a valuable starting point for developing structurally diverse molecules with a range of potential therapeutic applications.
Data Tables
Table 1: Chemical Properties of this compound and a Related Derivative
| Property | This compound | 2-(2-Methylpropyl)-2-thiophen-3-ylpyrrolidine |
| CAS Number | 298690-85-4 fluorochem.co.uk | 66467673 |
| Molecular Formula | C₈H₁₁NS | C₁₂H₁₉NS nih.gov |
| Molecular Weight | Not Available | 209.35 g/mol nih.gov |
| IUPAC Name | 2-(thiophen-3-yl)pyrrolidine fluorochem.co.uk | 2-(2-methylpropyl)-2-thiophen-3-ylpyrrolidine nih.gov |
| SMILES | c1cc(C2CCCN2)cs1 | CC(C)CC1(CCCN1)C2=CSC=C2 nih.gov |
| InChI Key | XXZBVULUYZUNDS-UHFFFAOYSA-N | UMQQDKJZVNWPFU-UHFFFAOYSA-N nih.gov |
Table 2: Properties of a More Complex this compound Derivative
| Property | Value |
| Compound Name | N-[(3S,4S)-4-methoxyoxolan-3-yl]-2-(thiophen-3-yl)pyrrolidine-1-carboxamide molport.com |
| Molport ID | Molport-040-651-521 molport.com |
| Molecular Formula | C₁₄H₂₀N₂O₃S molport.com |
| Molecular Weight | 296.39 molport.com |
| SMILES | CO[C@@H]1COC[C@@H]1NC(=O)N1CCCC1c1ccsc1 molport.com |
Structure
3D Structure
Properties
IUPAC Name |
2-thiophen-3-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-8(9-4-1)7-3-5-10-6-7/h3,5-6,8-9H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZBVULUYZUNDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398407 | |
| Record name | 2-thiophen-3-ylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298690-85-4 | |
| Record name | 2-(3-Thienyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298690-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-thiophen-3-ylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(thiophen-3-yl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Chemical Transformations of 2 Thiophen 3 Ylpyrrolidine
Direct Synthesis Strategies for the 2-Thiophen-3-ylpyrrolidine Core
The direct construction of the this compound core can be approached through several strategic disconnections: formation of the pyrrolidine (B122466) ring onto a thiophene (B33073) precursor, forging the C-C bond between the two pre-formed rings, or by direct hydroarylation of a pyrroline (B1223166) intermediate.
The regioselective synthesis of 2,5-disubstituted pyrrolidines is a well-established field, often utilizing chiral precursors like pyroglutamic acid to control stereochemistry. researchgate.net A common strategy involves the reduction of enamines derived from pyroglutamic acid, which allows for versatile and diastereoselective synthesis. researchgate.net While not explicitly demonstrated for the 2-thiophen-3-yl variant in the provided sources, this methodology offers a plausible route.
Another powerful method for constructing substituted pyrrolidine rings is the 1,3-dipolar cycloaddition reaction involving azomethine ylides. tandfonline.com These reactions, often performed as multicomponent processes, can unite an aldehyde, an amino acid, and a dipolarophile to generate highly functionalized pyrrolidines. tandfonline.com For the synthesis of the target compound, a thiophene-based aldehyde could serve as a key starting material.
| Synthesis Strategy | Key Reactants | Typical Conditions | Outcome |
| Enamine Reduction | Pyroglutamic acid derivatives | Reduction (e.g., NaBH4) | Regio- and diastereoselective formation of 2,5-disubstituted pyrrolidines. researchgate.net |
| 1,3-Dipolar Cycloaddition | Aldehyde (e.g., thiophene-3-carboxaldehyde), Amino Acid (e.g., sarcosine), Dipolarophile | Toluene, reflux | Synthesis of spiro pyrrolidine compounds and other highly substituted pyrrolidines. tandfonline.com |
| Multicomponent Reactions | Ketones, Amines, Alkynes | Copper-aluminum mixed oxide catalyst | Formation of 2-alkynyl pyrrolidines via KA2 coupling. tandfonline.com |
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is effective for linking heterocyclic systems. mdpi.com This approach would involve coupling a suitable thiophene-boronic acid with a pyrrolidine derivative bearing a halide or triflate leaving group.
The general applicability of the Suzuki reaction for coupling thiopheneboronic acids with heterocyclic halides has been demonstrated. mdpi.com For instance, 2-thiopheneboronic acid can be successfully coupled with bromo-substituted indazoles in the presence of a palladium catalyst like Pd(dppf)Cl2. mdpi.com This strategy is directly translatable to the synthesis of this compound by using an appropriately substituted pyrrolidine precursor. A key challenge can be the propensity of thiopheneboronic acids to undergo protodeboronation, which may lower reaction yields. mdpi.com
| Reaction Component | Example | Role |
| Thiophene Source | 2-Thiopheneboronic acid | Nucleophilic partner in the cross-coupling. mdpi.com |
| Pyrrolidine Source | Halogenated pyrrolidine derivative | Electrophilic partner in the cross-coupling. |
| Catalyst | Pd(dppf)Cl2 | Facilitates the catalytic cycle of the cross-coupling reaction. mdpi.com |
| Base | K2CO3, Cs2CO3 | Activates the boronic acid and neutralizes the acid formed. mdpi.com |
| Solvent | Dioxane, Toluene | Provides the reaction medium. |
A highly efficient and direct method for creating the 3-arylpyrrolidine linkage is the palladium-catalyzed reductive Mizoroki-Heck reaction. nih.gov This transformation achieves the hydroarylation of an alkene, representing a powerful method for forging alkyl-aryl linkages from readily available starting materials. nih.gov The process has been successfully applied to the synthesis of 3-substituted pyrrolidines from N-alkyl pyrrolines. nih.govresearchgate.net
In this reaction, an N-alkyl pyrroline reacts with an aryl halide (such as a bromothiophene) in the presence of a palladium catalyst. nih.gov Unlike the classic Mizoroki-Heck reaction which results in an unsaturated product, the reductive variant delivers the saturated pyrrolidine core directly. researchgate.netresearchgate.net This method avoids the need for pre-formed organometallic reagents and offers a broad substrate scope, making it a valuable tool for accessing drug-like molecules in a single step. nih.gov
| Reaction | Description | Key Advantage |
| Reductive Mizoroki-Heck | Palladium-catalyzed reaction between an N-alkyl pyrroline and an aryl halide (e.g., bromothiophene). nih.gov | Directly furnishes the saturated 3-arylpyrrolidine product, avoiding a separate reduction step. researchgate.net |
Synthesis of Advanced this compound Derivatives and Analogues
Once the core structure is established, further molecular diversity can be achieved by modifying the pyrrolidine nitrogen or the thiophene ring.
The secondary amine of the pyrrolidine ring is a prime site for introducing a wide array of functional groups through N-alkylation or N-acylation reactions. These modifications are crucial for modulating the pharmacological properties of the final compound.
A common synthetic route involves the reaction of the pyrrolidine with alkylating agents, such as N-(3-bromopropyl)phthalimide, to introduce an alkyl chain bearing a protected amino group. nih.gov Subsequent deprotection and further reactions allow for the construction of more complex substituents, like arylpiperazine moieties. nih.gov Similarly, acylation can be achieved by reacting the pyrrolidine with acyl chlorides or by using coupling reagents to form amide bonds with carboxylic acids. mdpi.com
| Functionalization Type | Reagents | Resulting Moiety |
| N-Alkylation | Alkyl halides (e.g., N-(3-bromopropyl)phthalimide) | N-Alkylpyrrolidine nih.gov |
| N-Acylation | Carboxylic acids with coupling agents (e.g., CDI) | N-Acylpyrrolidine (Amide) mdpi.com |
| N-Arylation | Aryl bromides with a suitable catalyst | N-Arylpyrrolidine |
The thiophene ring is amenable to various chemical transformations, particularly electrophilic aromatic substitution, allowing for the introduction of substituents at different positions. nih.gov The reactivity of thiophene towards electrophilic substitution is generally higher than that of benzene (B151609). nih.gov
Common derivatizations include halogenation (e.g., bromination or iodination), which installs a versatile chemical handle on the ring. researchgate.net This halogen can then be used in subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new aryl, alkyl, or alkynyl groups. nih.gov Other electrophilic substitution reactions like nitration or sulfonation can also be performed, further expanding the chemical space of accessible derivatives. The regioselectivity of these substitutions is influenced by the directing effect of the pyrrolidine substituent already present on the ring.
| Reaction Type | Reagents | Purpose |
| Iodocyclization | I2 in CH2Cl2 | Can be used to form iodine-containing thiophenes from alkyne precursors. mdpi.com |
| Electrophilic Halogenation | N-Bromosuccinimide (NBS), I2 | Introduces a halogen atom, which serves as a handle for further cross-coupling reactions. nih.gov |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Forms a new C-C bond, attaching an aryl group to the thiophene ring. mdpi.com |
Formation of Hybrid Molecular Architectures Incorporating this compound
The strategy of creating hybrid molecules, which involves combining two or more pharmacophoric units into a single entity, is a modern approach in rational drug design. This method aims to develop multifunctional compounds, potentially for treating complex diseases.
While direct research on the formation of hybrid molecular architectures starting from this compound is not extensively detailed in the available literature, the principles of such syntheses can be understood from related thiophene and pyrrolidine chemistries. For instance, studies on compounds like 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives demonstrate a multi-step synthetic procedure to create hybrid structures. mdpi.com This process often involves the integration of different pharmacophores onto a core chemical scaffold. mdpi.com
The synthesis of various thiophene-containing hybrids, such as antipyrine-thiophene hybrids and thiophene-2-carboxamide derivatives, typically involves cyclocondensation or condensation reactions. semanticscholar.orgnih.gov These reactions build the thiophene ring system with other functional moieties attached. For example, a common method is the reaction of a chloroacetyl derivative with various thioacetanilide (B1681303) scaffolds or other functionalized thiocarbamoyl compounds. semanticscholar.orgnih.gov
Similarly, the synthesis of complex pyrrolidine derivatives often utilizes multicomponent reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides, which allows for the construction of the pyrrolidine ring with multiple points of diversity. tandfonline.com
A hypothetical pathway for creating hybrid molecules from this compound could involve leveraging the secondary amine of the pyrrolidine ring for further functionalization, such as acylation, alkylation, or coupling with other heterocyclic systems to form a more complex and potentially bioactive molecule.
Table 1: Examples of Synthetic Reactions for Thiophene & Pyrrolidine Hybrids
| Reaction Type | Reactants | Product Type |
| Cyclocondensation | 4-chloroacetylantipyrine, 2-substituted-thioacetanilide scaffolds | Antipyrinyl thienyl ketones |
| Condensation | N-(4-acetylphenyl)-2-chloroacetamide, functionalized thiocarbamoyl compounds | Thiophene-2-carboxamide derivatives |
| [3+2] Cycloaddition | Isatin, Sarcosine, Thiophene-3-ylidene | Spiro{pyrrolidine-3,1′-pyrrolo[3,4-c]pyrrole} hybrids |
Principles of Sustainable Synthesis in this compound Chemistry
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. benthamscience.com For the synthesis of molecules like this compound, these principles would guide the choice of solvents, catalysts, and reaction conditions.
Key tenets of sustainable synthesis applicable to this area include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or using solvent-free conditions. semanticscholar.orgresearchgate.net
Catalysis: Employing catalysts, particularly recyclable ones, to improve reaction efficiency and reduce waste. Metal-free synthesis methodologies are also a key aspect of advancing green chemistry in this field. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. Multicomponent reactions are often highlighted for their high atom economy. researchgate.net
Energy Efficiency: Utilizing energy-efficient methods such as microwave irradiation or ultrasound activation, which can reduce reaction times and energy consumption compared to conventional heating. semanticscholar.org
The Gewald reaction, a common method for synthesizing polysubstituted 2-aminothiophenes, is one example where green chemistry principles have been applied. nih.gov Modifications include using water as a solvent and employing ultrasound activation to drive the reaction.
In the context of pyrrolidine synthesis, green methodologies also focus on multicomponent reactions and the use of eco-friendly catalysts to produce these valuable scaffolds. tandfonline.comsemanticscholar.org The application of these principles to the specific synthesis of this compound would involve a critical evaluation of existing synthetic routes to identify opportunities for improvement in sustainability.
Table 2: Application of Green Chemistry Principles to Heterocycle Synthesis
| Green Chemistry Principle | Application in Thiophene/Pyrrolidine Synthesis |
| Waste Prevention | Utilizing one-pot, multicomponent reactions to reduce intermediate isolation steps. |
| Atom Economy | Designing cycloaddition and condensation reactions that incorporate most atoms from reactants into the product. |
| Less Hazardous Synthesis | Avoiding toxic reagents and heavy metals; employing metal-free catalytic systems. |
| Safer Solvents & Auxiliaries | Replacing traditional organic solvents with water, ethanol, or conducting reactions under solvent-free conditions. |
| Energy Efficiency | Using microwave or ultrasound-assisted synthesis to lower energy consumption and shorten reaction times. |
| Catalysis | Using recyclable catalysts or biocatalysts to improve reaction rates and selectivity. |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Thiophen 3 Ylpyrrolidine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing information on the connectivity and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. For 2-Thiophen-3-ylpyrrolidine, the spectrum would be expected to show distinct signals for the protons on the thiophene (B33073) ring and the pyrrolidine (B122466) ring.
The protons on the thiophene ring would typically appear in the aromatic region (around 7.0-8.0 ppm). The exact chemical shifts and coupling patterns would depend on the substitution pattern. For instance, in a related compound, 2-(2-thienyl)pyridine, the thiophene protons appear at chemical shifts of δ 7.57, 7.37, and 7.11 ppm. The protons of the pyrrolidine ring would be found in the aliphatic region of the spectrum. In N-Fmoc-pyrrolidine, the methylene (B1212753) protons of the pyrrolidine ring resonate at approximately 2.0 ppm and 3.5 ppm. rsc.org The proton attached to the nitrogen atom would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shift ranges for similar structures.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiophene H2 | 7.2-7.4 | d | ~3.0 |
| Thiophene H4 | 7.0-7.2 | dd | ~5.0, ~1.0 |
| Thiophene H5 | 7.3-7.5 | dd | ~5.0, ~3.0 |
| Pyrrolidine CH | 4.0-4.5 | m | - |
| Pyrrolidine CH₂ | 1.8-2.2, 3.0-3.4 | m | - |
| Pyrrolidine NH | 1.5-3.0 | br s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum of this compound would display distinct signals for each unique carbon atom. The carbon atoms of the thiophene ring would resonate in the aromatic region (typically 120-140 ppm). For comparison, in some monosubstituted thiophenes, the carbon chemical shifts are observed in this range. tandfonline.com The pyrrolidine carbons would appear in the aliphatic region (generally 20-60 ppm). For the parent pyrrolidine molecule, the carbon signals are observed at approximately 25 and 47 ppm.
A projected ¹³C NMR data table for this compound is provided below, based on characteristic chemical shifts.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Thiophene C2 | 125-128 |
| Thiophene C3 | 140-145 |
| Thiophene C4 | 120-123 |
| Thiophene C5 | 126-129 |
| Pyrrolidine C2 | 60-65 |
| Pyrrolidine C3 | 28-32 |
| Pyrrolidine C4 | 24-28 |
| Pyrrolidine C5 | 45-50 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling correlations. For this compound, it would show correlations between adjacent protons on the thiophene ring and between neighboring protons within the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the point of attachment of the pyrrolidine ring to the thiophene ring by observing a correlation between the pyrrolidine C2-H and the thiophene C3 and C2/C4 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space correlations between protons that are close to each other, which is crucial for determining the stereochemistry and conformation of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₈H₁₁NS), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally observed value to confirm the molecular formula. In the characterization of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, HRMS was utilized to confirm the elemental composition of the synthesized compounds. mdpi.com The fragmentation pattern observed in the mass spectrum would provide further structural information, with characteristic losses of fragments from the pyrrolidine and thiophene rings.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov It is widely used in pharmaceutical analysis for its high sensitivity and selectivity, making it suitable for the determination of compounds in complex matrices. kuleuven.beresearchgate.net In the context of this compound and its derivatives, LC-MS plays a crucial role in quantitative analysis, impurity profiling, and metabolic studies. kuleuven.be
The versatility of LC-MS allows for the use of various chromatographic techniques, such as reversed-phase LC, coupled with different mass spectrometric detectors. kuleuven.be For instance, a hydrophilic interaction liquid chromatography (HILIC)-MS/MS method was developed for the determination of 2-pyrrolidinone (B116388) residue in swine liver, demonstrating the adaptability of LC-MS for different analytes and matrices. researchgate.net The multiple reaction monitoring (MRM) mode in tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantitative applications. researchgate.net
Recent advancements, including the development of ultra-high-performance liquid chromatography (UHPLC), have significantly reduced analysis times, enabling high-throughput screening. nih.gov The integration of novel interface technologies and high-resolution mass spectrometry (HRMS) further enhances the qualitative capabilities of LC-MS, allowing for the identification of unknown metabolites and degradation products. kuleuven.be
Table 1: Illustrative LC-MS Parameters for Pyrrolidine Derivatives
| Parameter | Value | Reference |
| Chromatography | ||
| Column | Chiral stationary phase (e.g., Lux Cellulose-3) | mdpi.com |
| Mobile Phase | Methanol (B129727) / 0.1% Ammonia (B1221849) Solution | mdpi.com |
| Flow Rate | 0.8 mL/min | mdpi.com |
| Column Temperature | 32.7 °C | mdpi.com |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | mdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
This table provides a generalized example of LC-MS parameters and may not be specific to this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. vscht.cz The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. vscht.cz Different functional groups absorb radiation at characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹). vscht.cz
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the functional groups present in its structure, namely the pyrrolidine ring and the thiophene ring.
The pyrrolidine moiety, a saturated heterocyclic amine, would show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. libretexts.org Secondary amines (R₂N-H) typically display a single, sharp absorption band in this range. libretexts.org The C-H stretching vibrations of the CH₂ groups in the pyrrolidine ring are expected in the 2850-2960 cm⁻¹ region. libretexts.org
The thiophene ring, an aromatic heterocycle, exhibits several characteristic bands. nih.gov Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. vscht.cz The C=C stretching vibrations within the thiophene ring are expected in the 1400-1590 cm⁻¹ region. globalresearchonline.net The C-S stretching vibration in the thiophene ring can be observed at lower frequencies, for instance, around 799 cm⁻¹. nih.gov
Table 2: Expected IR Absorption Ranges for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |
| Pyrrolidine (N-H) | Stretch | 3300 - 3500 | libretexts.org |
| Pyrrolidine (C-H) | Stretch | 2850 - 2960 | libretexts.org |
| Thiophene (C-H) | Stretch | > 3000 | vscht.cz |
| Thiophene (C=C) | Stretch | 1400 - 1590 | globalresearchonline.net |
| Thiophene (C-S) | Stretch | ~799 | nih.gov |
This table presents generalized absorption ranges and specific values for this compound may vary.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystal, the atoms in the crystal lattice diffract the X-rays in a specific pattern. By analyzing the angles and intensities of the diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced, revealing the precise arrangement of atoms.
For a compound like this compound, single-crystal XRD would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. This data is crucial for understanding the molecule's physical properties and its interactions in a biological context.
Table 3: Illustrative Crystallographic Data for a Thiophene-Containing Compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | mdpi.com |
| Space Group | P2₁/n | mdpi.com |
| a (Å) | 12.6858 (13) | nih.gov |
| b (Å) | 13.6733 (13) | nih.gov |
| c (Å) | 15.2782 (17) | nih.gov |
| V (ų) | 2650.1 (5) | nih.gov |
| Z | 4 | nih.gov |
This table presents example data from a related compound and does not represent this compound.
Chromatographic Methods for Purity and Isomeric Analysis (e.g., UPLC)
Chromatographic methods are essential for assessing the purity of chemical compounds and for separating isomers. Ultra-Performance Liquid Chromatography (UPLC) is an advanced form of HPLC that utilizes smaller particle sizes in the stationary phase, resulting in higher resolution, faster analysis times, and increased sensitivity. preprints.org
For this compound, which is a chiral compound, chiral chromatography is necessary to separate its enantiomers. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation. The choice of the chiral column and the mobile phase composition are critical for achieving good resolution between the enantiomers. nih.gov For example, a study on the enantioselective determination of fenpropidin, a chiral piperidine (B6355638), utilized a Lux cellulose-3 column with a mobile phase of methanol and 0.1% ammonia solution. mdpi.com
UPLC coupled with mass spectrometry (UPLC-MS/MS) provides a highly sensitive and selective method for the trace determination of enantiomers in various matrices. mdpi.com The development of a robust chromatographic method involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve the desired separation. mdpi.com
Table 4: Example UPLC Method Parameters for Chiral Separation
| Parameter | Condition | Reference |
| Instrumentation | ||
| System | UPLC-MS/MS | mdpi.com |
| Chromatography | ||
| Chiral Column | Lux Cellulose-3 | mdpi.com |
| Mobile Phase | Methanol and 0.1% ammonia solution | mdpi.com |
| Flow Rate | 0.8 mL/min | mdpi.com |
| Column Temperature | 32.7 °C | mdpi.com |
| Analysis | ||
| Application | Enantioselective determination and dissipation studies | mdpi.com |
This table illustrates typical parameters for the chiral separation of a related compound and serves as a general guide.
Computational Chemistry and Theoretical Investigations of 2 Thiophen 3 Ylpyrrolidine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. mdpi.come3s-conferences.orgresearchgate.net It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
A DFT study of 2-Thiophen-3-ylpyrrolidine would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The output of this calculation provides key geometric parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can elucidate important electronic properties, including the molecular dipole moment, electrostatic potential surface, and the distribution of atomic charges. While DFT has been extensively applied to various thiophene (B33073) derivatives to understand their structural and electronic characteristics, specific published data for the optimized geometry and electronic properties of this compound are not available in the current scientific literature. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com
HOMO: The highest energy orbital that contains electrons. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity). A higher EHOMO value indicates a better electron donor. mdpi.com
LUMO: The lowest energy orbital that is empty of electrons. The energy of the LUMO (ELUMO) is related to the molecule's ability to accept electrons (electrophilicity). A lower ELUMO value suggests a better electron acceptor. mdpi.com
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap implies that the molecule can be easily excited and is generally more reactive, whereas a large gap suggests higher stability. mdpi.comresearchgate.net
For thiophene-containing molecules, FMO analysis is a standard computational tool used to predict reactive sites and understand reaction mechanisms. mdpi.comresearchgate.net However, specific calculated values for EHOMO, ELUMO, and the energy gap for this compound have not been reported in the reviewed literature.
| Parameter | Description | Implication for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater electron-donating ability (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater electron-accepting ability (electrophilicity). |
| ΔE (Gap) | Energy difference between LUMO and HOMO | A smaller gap suggests lower kinetic stability and higher chemical reactivity. |
Table 1. Key Parameters in Frontier Molecular Orbital (FMO) Analysis. This table provides a general overview of the significance of HOMO, LUMO, and the energy gap in predicting molecular reactivity.
Quantum chemical methods, particularly DFT, can be used to predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms within the molecule. The calculated frequencies and their intensities can be used to simulate infrared (IR) and Raman spectra. iosrjournals.orgjchps.com
This computational approach is invaluable for interpreting experimental spectra, as it allows for the assignment of specific absorption bands to particular vibrational modes. iosrjournals.org For example, a study on 2-thiophene carboxylic acid utilized DFT calculations to assign vibrational frequencies and found good agreement with experimental FT-IR and FT-Raman spectra. iosrjournals.org Such an analysis for this compound would help in its structural characterization. To date, no studies reporting the predicted vibrational frequencies or theoretical spectra for this compound have been published.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including its conformational changes and interactions with its environment. nih.gov
For a molecule like this compound, which contains flexible single bonds, MD simulations can be used to explore its conformational landscape. This involves identifying the different stable shapes (conformers) the molecule can adopt and the energy barriers between them. researchgate.net Furthermore, MD simulations can model how the molecule interacts with other molecules, such as solvent molecules or biological macromolecules. mdpi.comnih.govresearchgate.net These intermolecular interactions, including hydrogen bonds and van der Waals forces, are crucial for understanding the molecule's behavior in solution and its binding to biological targets. Despite the utility of this technique for similar heterocyclic systems, specific MD simulation studies focused on the conformational analysis or intermolecular interactions of this compound are not available in the scientific literature. mdpi.com
In Silico Modeling for Structure-Activity Relationship (SAR) Exploration
In silico modeling encompasses a range of computational techniques used in drug discovery to predict the biological activity of molecules based on their structure. Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological effects. researchgate.netmdpi.comnih.gov
Molecular docking is a prominent in silico technique that predicts how a small molecule (ligand), such as this compound, binds to the active site of a biological macromolecule, typically a protein or enzyme. rjraap.commdpi.commdpi.com The process involves sampling a vast number of possible orientations and conformations of the ligand within the protein's binding pocket and scoring them based on their predicted binding affinity. nih.govnih.gov
The results of a docking study can:
Identify the most likely binding pose of the ligand.
Characterize the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. encyclopedia.pub
Predict the binding affinity (docking score), which can be used to rank potential drug candidates.
Molecular docking is frequently employed to study thiophene derivatives as potential inhibitors for various therapeutic targets. researchgate.netnih.gov However, a review of the available literature indicates that no specific molecular docking studies featuring this compound have been published.
Ligand-Based and Structure-Based Drug Design Approaches
Computational methods are integral to modern drug discovery, with both ligand-based and structure-based design approaches being employed to identify and optimize novel therapeutic agents. In the context of thiophene-pyrrolidine scaffolds, these strategies leverage computational power to predict molecular interactions and guide the synthesis of compounds with enhanced biological activity.
Ligand-based drug design (LBDD) is particularly valuable when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the analysis of molecules known to interact with the target to build a model, known as a pharmacophore, that defines the essential structural and physicochemical features required for biological activity. nih.gov For thiophene derivatives, which are recognized as privileged structures in medicinal chemistry, LBDD can help in designing new molecules by incorporating key features from existing active compounds. nih.govmdpi.com For instance, by studying a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, researchers can identify common structural motifs and properties that contribute to their antiseizure efficacy, guiding the creation of new, potentially more potent analogs. mdpi.com
Structure-based drug design (SBDD), conversely, requires knowledge of the 3D structure of the target protein or enzyme. nih.govmdpi.com This method involves docking candidate molecules into the target's binding site to predict their binding affinity and orientation. mdpi.com For compounds like this compound derivatives, SBDD can elucidate how the thiophene and pyrrolidine (B122466) rings interact with amino acid residues in the active site. The planarity of the thiophene ring, for example, can contribute significantly to binding with receptors. nih.gov Molecular docking studies on thiophene derivatives targeting enzymes like DprE1-decaprenylphosphoryl-β-D-ribose-2′-epimerase have demonstrated how these compounds fit into the active site, providing a rationale for their observed biological activity and a roadmap for further optimization. colab.ws
Theoretical Spectroscopic Analysis for Data Interpretation
Computational spectroscopy serves as a powerful tool for interpreting and predicting the spectral properties of molecules, aiding in their structural elucidation. By simulating spectra using quantum chemical methods, researchers can gain detailed insights into the vibrational and electronic properties of compounds like this compound.
Computational Prediction of NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant challenge in computational chemistry, especially for charged or complex heterocyclic systems. nih.govresearchgate.net Density Functional Theory (DFT) is a common method for these calculations, though more advanced correlated wave function models like Møller-Plesset perturbation theory (MP2) may be required for higher accuracy, particularly for ¹³C chemical shifts. nih.govresearchgate.net
The process involves optimizing the molecular geometry and then calculating the NMR shielding tensors, often including models to account for solvent effects, which can be crucial for accurate predictions. nih.gov For protonated alkylpyrroles, a simple polarizable continuum model (PCM) for the solvent has been shown to improve agreement with experimental data for most nuclei, although explicit solvent molecules may be needed for specific protons like N-H. nih.govresearchgate.net A benchmark study aiming to reproduce experimental spectra found that the WP04 functional, specifically optimized for ¹H shifts, provides excellent accuracy when combined with a suitable basis set and a PCM for the solvent. github.io
Below is a hypothetical table illustrating the type of data generated from such computational studies, comparing experimental shifts with values predicted by different computational models.
| Atom | Experimental δ (ppm) | Calculated σ (ppm) Model A (Gas Phase) | Calculated σ (ppm) Model B (PCM Solvent) |
| C2 | 125.4 | 124.9 | 125.8 |
| C3 | 127.8 | 127.1 | 128.0 |
| C4 | 123.1 | 122.5 | 123.3 |
| C5 | 120.9 | 120.2 | 121.1 |
| Cα | 65.2 | 64.7 | 65.5 |
| Cβ | 30.5 | 30.1 | 30.8 |
| Cγ | 25.1 | 24.8 | 25.4 |
| Cδ | 47.3 | 46.9 | 47.6 |
| Hα | 4.15 | 4.10 | 4.18 |
| Hβ | 2.05 | 2.01 | 2.08 |
| Hγ | 1.80 | 1.76 | 1.83 |
| Hδ | 3.10 | 3.05 | 3.12 |
Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.
Simulation of Infrared Spectra
Theoretical simulations of infrared (IR) spectra are invaluable for assigning vibrational modes observed in experimental data. These simulations are typically performed using DFT calculations, which can predict the vibrational frequencies and intensities of a molecule. iosrjournals.orgnih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the computational method. iosrjournals.org
For thiophene derivatives such as 2-thiophene carboxylic acid, computational studies have successfully assigned the characteristic vibrational modes, including C-C stretching, C-S stretching, and various bending modes of the thiophene ring. iosrjournals.org The simulated spectra, often plotted with Lorentzian shapes, can be visually compared with experimental Fourier Transform Infrared (FTIR) spectra to validate the assignments. iosrjournals.org Two-dimensional IR (2D IR) spectroscopy, combined with simulations, can provide even more detailed information, revealing ultrafast structural dynamics and environmental fluctuations within a molecule. nih.govnih.gov
The following table provides an example of how calculated vibrational frequencies are correlated with experimentally observed IR bands for a related thiophene compound.
| Observed FT-IR (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment |
| 3090 | 3105 | C-H stretch (thiophene) |
| 2950 | 2965 | C-H stretch (pyrrolidine) |
| 1528 | 1526 | C-C stretch (ring) |
| 1415 | 1410 | C-C stretch (ring) |
| 1352 | 1356 | C-H in-plane bend |
| 710 | 705 | C-S stretch |
Note: This table is based on data for 2-thiophene carboxylic acid iosrjournals.org and is for illustrative purposes.
Computational Elucidation of Reaction Mechanisms
Quantum chemical calculations are a cornerstone for investigating the mechanisms of chemical reactions, providing detailed energy profiles and transition state structures that are often inaccessible through experimental means alone. nih.govrsc.org DFT calculations are frequently employed to map out the reaction pathways for the synthesis and modification of thiophene-pyrrolidine structures.
A notable example is the computational study of the nucleophilic aromatic substitution (SNAr) reaction between 2-methoxy-3-X-5-nitrothiophenes and pyrrolidine. nih.gov These DFT calculations revealed a stepwise mechanism involving the initial addition of pyrrolidine to the C2 position of the thiophene ring. nih.gov This is followed by a proton transfer from the resulting ammonium intermediate to the methoxy group, which is catalyzed by an excess of pyrrolidine, ultimately leading to the elimination of methanol (B129727). nih.gov The computational analysis demonstrated that this pyrrolidine-catalyzed pathway has a significantly lower Gibbs free energy barrier compared to uncatalyzed or methanol-catalyzed routes. nih.gov
Such studies provide a quantitative picture of the reaction, including the activation energies for each step. For instance, the energy barrier for the addition of deprotonated nitromethane to coumarin in the synthesis of pyrrolidinedione derivatives was calculated to be 21.7 kJ mol⁻¹, while a subsequent proton transfer step had a much higher barrier of 197.8 kJ mol⁻¹. rsc.org These computational insights are crucial for understanding reaction kinetics and optimizing synthetic conditions. rsc.orgnih.gov
| Reaction Step | Reactant | Transition State | Product | ΔG‡ (kcal/mol) |
| Nucleophilic Addition | Thiophene + Pyrrolidine | TS1 | Meisenheimer Complex | 15.2 |
| Proton Transfer | Meisenheimer Complex | TS2 | Intermediate | 12.5 |
| Methanol Elimination | Intermediate | TS3 | 2-Pyrrolidinyl-thiophene | 5.8 |
Note: This table is a representative example based on the type of data generated in DFT studies of SNAr reactions nih.gov and does not reflect specific values for an unsubstituted this compound reaction.
Reactivity and Mechanistic Studies of 2 Thiophen 3 Ylpyrrolidine and Its Derivatives
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the 2-thiophen-3-ylpyrrolidine scaffold in substitution reactions is dictated by the electronic properties of both the thiophene (B33073) and pyrrolidine (B122466) rings. The thiophene ring is known to be more reactive towards electrophilic substitution than benzene (B151609), while the pyrrolidine nitrogen introduces possibilities for both electrophilic attack and nucleophilic behavior. nih.gov
Electrophilic Aromatic Substitution: The thiophene ring is susceptible to electrophilic attack, primarily at the C5 position (alpha to the sulfur and adjacent to the pyrrolidine substituent) and to a lesser extent at the C4 position. The pyrrolidine group, being an activating group, can influence the regioselectivity of these reactions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. researchgate.net For instance, the acylation of 2-(thiophen-2-yl) researchgate.netresearchgate.netthiazolo[4,5-f]quinoline, a related fused thiophene system, occurs exclusively at the 5-position of the thiophene ring. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): While less common for unsubstituted thiophenes, SNAr reactions can occur on thiophene rings bearing strong electron-withdrawing groups. nih.govnih.gov Computational studies on the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine have shown that the reaction proceeds via a stepwise pathway involving the initial addition of pyrrolidine to the C2 position. researchgate.netnih.govnih.govcitedrive.com The presence of activating groups, such as a nitro group, is crucial for this type of reactivity. In the context of this compound derivatives, appropriate substitution on the thiophene ring could enable such transformations.
The table below summarizes the expected outcomes of key substitution reactions on a hypothetical activated derivative of this compound.
| Reaction Type | Reagents | Expected Product (Major Isomer) |
| Nitration | HNO₃/H₂SO₄ | 2-(5-Nitrothiophen-3-yl)pyrrolidine |
| Bromination | NBS, CCl₄ | 2-(5-Bromothiophen-3-yl)pyrrolidine |
| Acylation | Ac₂O, SnCl₄ | 2-(5-Acetylthiophen-3-yl)pyrrolidine |
| SNAr | Pyrrolidine (on a 2-methoxy-5-nitro-thiophen-3-yl derivative) | 2-(2-(Pyrrolidin-1-yl)-5-nitrothiophen-3-yl)pyrrolidine |
This table is illustrative and assumes appropriate activating/directing groups are present where necessary.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation and are widely used in the synthesis of complex organic molecules, including pharmaceuticals. researchgate.netdntb.gov.ua The this compound scaffold offers several sites for such transformations, particularly after functionalization with a halide or a boronic acid/ester group on either the thiophene or pyrrolidine ring.
Palladium catalysts are extensively used for these reactions. researchgate.net For instance, palladium-catalyzed cross-coupling of 2-benzo[b]thiophene aluminum with heteroaryl bromides has been successfully developed. benthamscience.com This suggests that a suitably activated this compound derivative, such as a borylated or halogenated version, could readily participate in Suzuki, Stille, Heck, or Sonogashira coupling reactions. These reactions would allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, at specific positions of the molecule.
The table below outlines potential transition metal-catalyzed coupling reactions involving derivatives of this compound.
| Coupling Reaction | Substrate 1 (Derivative of this compound) | Substrate 2 | Catalyst System (Example) | Product Type |
| Suzuki Coupling | 2-(5-Bromothiophen-3-yl)pyrrolidine | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(5-Arylthiophen-3-yl)pyrrolidine |
| Heck Coupling | 2-(5-Bromothiophen-3-yl)pyrrolidine | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-(5-Vinylthiophen-3-yl)pyrrolidine derivative |
| Sonogashira Coupling | 2-(5-Iodothiophen-3-yl)pyrrolidine | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(5-Alkynylthiophen-3-yl)pyrrolidine |
| Buchwald-Hartwig Amination | N-(p-Toluenesulfonyl)-2-(5-bromothiophen-3-yl)pyrrolidine | Amine | Pd₂(dba)₃, BINAP, NaOtBu | N-Substituted-2-(5-aminothiophen-3-yl)pyrrolidine derivative |
Cycloaddition Reactions, including Diels-Alder Processes
Cycloaddition reactions provide a powerful means to construct cyclic systems with high stereocontrol. The thiophene and pyrrolidine moieties of this compound can both participate in or be formed by different types of cycloaddition reactions.
Diels-Alder Reactions: The thiophene ring is generally a poor diene in Diels-Alder reactions due to its aromatic character. nih.gov However, under high pressure or with Lewis acid catalysis, thiophene can react with potent dienophiles like maleic anhydride (B1165640) or N-phenylmaleimide. researchgate.netnih.gov The reactivity can be enhanced by introducing electron-donating groups on the thiophene ring or by using thiophene S-oxides. nih.gov Furthermore, vinylthiophenes, where the thiophene is part of the diene system, readily undergo Diels-Alder reactions. researchgate.net Research on 2-(1'-cycloalkenyl)thiophenes has shown that they participate in Diels-Alder reactions, with the size of the cycloalkene ring influencing the product distribution. nih.gov
[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition is a key method for the synthesis of five-membered heterocycles, including the pyrrolidine ring. researchgate.netnih.govnih.gov Azomethine ylides, generated in situ from amino acids or their derivatives, can react with various dipolarophiles (alkenes or alkynes) to afford substituted pyrrolidines. nih.govnih.gov This strategy could be employed to synthesize derivatives of this compound by reacting an azomethine ylide with a thiophene-containing dipolarophile or vice-versa. For example, the reaction of thioisatin with thiazolidine-2-carboxylic acid in the presence of dipolarophiles leads to novel heterocyclic scaffolds through a [3+2] cycloaddition mechanism. nih.gov
Stereochemical Control and Regioselectivity in Organic Transformations
Controlling stereochemistry and regioselectivity is paramount in the synthesis of complex molecules. In reactions involving this compound, the existing stereocenter at the C2 position of the pyrrolidine ring can influence the stereochemical outcome of subsequent transformations.
Stereochemical Control: In cycloaddition reactions, the facial selectivity of the approach of the reacting partner can be directed by the substituent at the C2 position. For instance, in 1,3-dipolar cycloadditions to form the pyrrolidine ring, the stereochemistry of the starting materials often dictates the stereochemistry of the product. researchgate.net Similarly, in Diels-Alder reactions, the use of chiral catalysts or auxiliaries can induce high levels of stereoselectivity, often favoring the formation of the exo or endo adduct. nih.gov
Regioselectivity: The regioselectivity of electrophilic substitution on the thiophene ring is governed by the directing effects of the sulfur atom and the pyrrolidinyl substituent, generally favoring substitution at the C5 position. In nucleophilic aromatic substitution, the position of the leaving group and the activating groups determines the site of attack. In [3+2] cycloaddition reactions, the regioselectivity is controlled by the electronic and steric properties of both the 1,3-dipole and the dipolarophile, with theoretical calculations often used to predict the outcome. nih.gov
Photochemical and Thermal Reactivity Profiles
Photochemical Reactivity: Thiophene and its derivatives exhibit a range of photochemical behaviors. researchgate.net One of the most studied photochemical reactions of five-membered aromatic heterocycles is photoisomerization. Upon irradiation, thiophenes can undergo isomerization, cycloaddition, and arylation reactions. researchgate.net The specific photochemical reactivity of this compound would depend on the excitation wavelength and the presence of other chromophores in its derivatives. The pyrrolidine moiety is generally photochemically inert under standard conditions but can participate in reactions if suitable functional groups are present.
Thermal Reactivity: The thermal stability of the this compound scaffold is expected to be high. However, derivatives with thermally labile groups can undergo specific transformations. For example, the thermal decomposition of 2-azidobenzo[b]thiophene in the presence of alkenes leads to cycloaddition products or aziridines. rsc.org This suggests that an azido (B1232118) derivative of this compound could undergo similar thermal reactions, providing a pathway to novel, complex heterocyclic systems.
Applications of 2 Thiophen 3 Ylpyrrolidine and Its Derivatives in Advanced Materials and Catalysis
Materials Science Applications
The incorporation of the 2-thiophen-3-ylpyrrolidine scaffold into organic materials has shown promise for the development of novel functional materials with tailored properties.
Thiophene-based compounds are crucial in materials science for their functional properties, chemical stability, and versatility. researchgate.net Research in this area is highly interdisciplinary, spanning from organic electronics, where their semiconducting properties are utilized in devices like thin-film field-effect transistors and solar cells, to bioimaging, where their optical properties are harnessed. researchgate.net The pyrrolidine (B122466) ring, a common feature in many biologically active molecules and pharmaceuticals, adds another dimension of functionality. researchgate.net
The synthesis of novel this compound derivatives allows for the fine-tuning of their electronic and optical properties. By introducing different substituents onto either the thiophene (B33073) or the pyrrolidine ring, researchers can modulate characteristics such as conductivity, light absorption, and emission. This tunability is essential for creating materials with specific functionalities for a range of applications, including organic light-emitting diodes (OLEDs) and photovoltaic materials. researchgate.netnih.gov
Polythiophenes are a well-known class of conducting polymers with high electrical conductivity and environmental stability. du.ac.ir The properties of these polymers can be modified by grafting different functional groups onto the thiophene backbone. Integrating this compound units as side chains or as part of the main polymer chain can introduce new functionalities.
This functionalization can influence the polymer's solubility, morphology, and electronic properties. mdpi.com For instance, the pyrrolidine group can enhance solubility in specific solvents, making the polymer easier to process for device fabrication. Furthermore, the chiral nature of certain this compound derivatives can be exploited to create chiral conducting polymers with potential applications in chiral recognition and sensing.
Below is a table summarizing the conductivity of common conducting polymers, including polythiophene.
| Conducting Polymer | Abbreviation | Conductivity (S/cm) |
| Polyaniline | PANI | 10⁻² - 10⁰ |
| Polypyrrole | PPy | 2 - 100 |
| Polythiophene | PT | 100 - 10³ |
| Poly(p-phenylene) | PPP | 10⁻³ - 10² |
| Data sourced from Mater. Chem. Horizons, 2023, 2(2),125-137 du.ac.ir |
Organic compounds containing heteroatoms like sulfur and nitrogen have been extensively studied as corrosion inhibitors for various metals and alloys. nih.govresearchgate.net The presence of a sulfur atom in the thiophene ring and a nitrogen atom in the pyrrolidine ring makes this compound and its derivatives promising candidates for corrosion protection. nih.gov
These molecules can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. rsc.org The efficiency of inhibition often depends on the concentration of the inhibitor and the nature of the metal and the corrosive medium. Research has shown that thiophene derivatives can act as mixed-type inhibitors, retarding both anodic and cathodic reactions of the corrosion process. nih.govrsc.org Studies on various thiophene derivatives have demonstrated high inhibition efficiencies, in some cases exceeding 90%. nih.govrsc.org
The following table presents the inhibition efficiency of two thiophene derivatives on an aluminum alloy in a hydrochloric acid medium.
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |
| (E)-thiophene-2-carbaldehyde oxime (OXM) | 10⁻³ | 94.0 |
| (E)-5-(thiophen-2-yl)-1H-tetrazole (TET) | 10⁻³ | 96.0 |
| Data sourced from RSC Adv., 2022, 12, 8545-8561 nih.govrsc.org |
Catalysis Research
The field of asymmetric catalysis has greatly benefited from the development of novel chiral ligands, and this compound derivatives have emerged as a valuable scaffold for this purpose.
The development of new chiral ligands is a cornerstone of progress in asymmetric catalysis. researchgate.net The rigid structure of the thiophene ring combined with the chirality of the pyrrolidine ring in this compound provides a robust framework for designing chiral ligands. These ligands can coordinate with metal centers to form chiral catalysts that can induce high enantioselectivity in a variety of chemical transformations.
For example, C₂-symmetric chiral ligands based on a thiophene framework have been synthesized and successfully applied in copper-catalyzed asymmetric Friedel–Crafts alkylation reactions, achieving good yields and enantioselectivities. nih.gov The stereochemical outcome of these reactions is highly dependent on the structure of the ligand, allowing for optimization to achieve the desired product with high optical purity.
The versatility of the this compound scaffold allows for the design and synthesis of a wide range of novel catalytic systems. By modifying the substituents on the thiophene and pyrrolidine rings, researchers can create ligands with tailored steric and electronic properties to suit specific catalytic applications.
For instance, new Schiff base ligands derived from thiophene derivatives have been used to create vanadium complexes that efficiently catalyze the asymmetric oxidation of sulfides to sulfoxides with good enantioselectivities and yields. iaea.org The modular nature of these ligands allows for the systematic variation of their structure to fine-tune the performance of the catalyst. This adaptability is crucial for the development of highly efficient and selective catalysts for challenging chemical transformations.
Future Research Directions and Emerging Trends in 2 Thiophen 3 Ylpyrrolidine Chemistry
Development of Innovative and Sustainable Synthetic Routes
The future of synthesizing 2-Thiophen-3-ylpyrrolidine and its derivatives is geared towards the development of more efficient, cost-effective, and environmentally benign methodologies. Current research is moving beyond traditional multi-step batch syntheses, which often involve harsh reagents and generate significant waste.
Flow Chemistry: Continuous flow chemistry is a promising avenue for the synthesis of pyrrolidine-containing compounds. This technology offers several advantages over batch processing, including enhanced reaction control, improved safety, and straightforward scalability. The application of microreactor technologies can facilitate precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. For the synthesis of this compound, flow chemistry could enable the telescoping of multiple reaction steps, thereby avoiding the isolation of intermediates and reducing solvent usage and waste generation.
Catalytic Methods: The development of novel catalytic systems is another critical area. This includes the exploration of transition-metal catalysis, organocatalysis, and biocatalysis to achieve higher efficiency and selectivity. For instance, asymmetric catalysis can be employed to produce enantiomerically pure this compound, which is often crucial for pharmaceutical applications.
Green Chemistry Approaches: A significant trend is the adoption of green chemistry principles. This involves the use of renewable starting materials, greener solvents (such as water or ionic liquids), and energy-efficient reaction conditions (e.g., microwave or ultrasound irradiation). For example, the Paal-Knorr pyrrole (B145914) synthesis, a common method for creating the pyrrole ring, can be adapted to more sustainable conditions. Biocatalysis, utilizing enzymes to catalyze specific reactions, represents a particularly green approach, offering high selectivity under mild conditions. nih.govnih.govechemi.comresearchgate.netchemicalbook.com
| Synthetic Approach | Key Advantages | Potential for this compound |
| Flow Chemistry | Enhanced control, scalability, safety, reduced waste | Telescoped multi-step synthesis, improved yield and purity. |
| Advanced Catalysis | High efficiency, selectivity (including enantioselectivity) | Access to chiral derivatives for pharmaceutical use. |
| Green Solvents | Reduced environmental impact, improved safety | More sustainable manufacturing processes. |
| Biocatalysis | High selectivity, mild reaction conditions, sustainability | Enantioselective synthesis of chiral this compound. nih.govnih.govechemi.comresearchgate.netchemicalbook.com |
Application of Advanced In-Situ Characterization Techniques
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound is crucial for process optimization and the development of more efficient synthetic routes. Advanced in-situ and operando spectroscopic techniques are poised to play a pivotal role in this endeavor.
Real-Time Reaction Monitoring: Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy allow for the real-time monitoring of reaction progress. nih.gov These methods can provide valuable data on the formation of intermediates, byproducts, and the final product as the reaction occurs. This information is invaluable for optimizing reaction conditions to maximize yield and minimize impurities. For the synthesis of this compound, these techniques could be used to study the kinetics of the ring-forming cyclization step, providing insights into the reaction mechanism.
Advanced Spectroscopic and Crystallographic Methods: High-resolution mass spectrometry (HRMS) and multi-dimensional NMR spectroscopy are essential for the unambiguous structural characterization of this compound derivatives. nih.gov X-ray crystallography provides definitive information on the three-dimensional structure of these molecules in the solid state, which is critical for understanding their biological activity and material properties. The application of these techniques to study host-guest interactions or binding to biological targets will be a key area of future research.
| Characterization Technique | Information Gained | Relevance to this compound |
| In-situ FTIR/Raman | Real-time concentration of reactants, intermediates, and products. | Optimization of reaction conditions and mechanistic studies. nih.gov |
| In-situ NMR | Detailed structural information on species in solution during reaction. | Elucidation of complex reaction pathways. |
| HRMS | Precise molecular weight and elemental composition. | Confirmation of product identity and purity. nih.gov |
| Multi-dimensional NMR | Detailed structural connectivity and stereochemistry. | Unambiguous structure determination of complex derivatives. nih.gov |
| X-ray Crystallography | Three-dimensional molecular structure in the solid state. | Understanding structure-property relationships. |
Synergistic Integration of Computational and Experimental Methodologies
The integration of computational chemistry with experimental work is becoming an increasingly powerful strategy in chemical research. This synergy allows for the rational design of new synthetic routes, the prediction of molecular properties, and a deeper understanding of reaction mechanisms.
Computational Modeling of Reaction Pathways: Density Functional Theory (DFT) calculations can be used to model the potential energy surfaces of reactions involved in the synthesis of this compound. mdpi.com This allows for the prediction of reaction barriers, the identification of the most likely reaction pathways, and the rationalization of observed selectivities. Such computational insights can guide the design of more efficient catalysts and the optimization of reaction conditions.
In Silico Design of Novel Derivatives: Molecular modeling and in silico screening are valuable tools for the design of new this compound derivatives with desired biological activities or material properties. nih.govchemicalbook.com By predicting the binding affinity of virtual compounds to a biological target or simulating their electronic properties, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.
Data-Driven Approaches: The use of machine learning and artificial intelligence in chemistry is an emerging trend. By analyzing large datasets of reaction outcomes, machine learning models can be trained to predict the optimal conditions for a given transformation or to suggest novel synthetic routes. This data-driven approach has the potential to accelerate the discovery and development of new synthetic methodologies for this compound.
Exploration of Novel Interdisciplinary Applications and Materials Paradigms
The unique structural and electronic properties of the this compound scaffold make it an attractive building block for a wide range of applications beyond its traditional use in medicinal chemistry. Future research will likely focus on exploring these novel interdisciplinary applications.
Materials Science: Thiophene-containing compounds are well-known for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.net The incorporation of the pyrrolidine (B122466) ring can be used to tune the electronic and morphological properties of these materials. Future research could explore the synthesis of polymers and small molecules incorporating the this compound unit for applications in flexible electronics and sensors.
Medicinal Chemistry and Chemical Biology: The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives showing potential as antiviral, anticonvulsant, and anti-inflammatory agents. mdpi.comchemicalbook.com Future research will continue to explore the therapeutic potential of this scaffold by synthesizing and screening new derivatives against a wider range of biological targets. Furthermore, the development of this compound-based chemical probes and imaging agents will be a valuable direction for chemical biology research.
Catalysis: Chiral pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis. The unique electronic properties of the thiophene (B33073) ring could be exploited to develop novel this compound-based catalysts with enhanced activity and selectivity for a variety of chemical transformations.
| Application Area | Potential Role of this compound | Future Research Directions |
| Organic Electronics | Building block for conductive polymers and small molecules. | Development of new materials for flexible displays, solar cells, and sensors. researchgate.net |
| Medicinal Chemistry | Privileged scaffold for drug discovery. | Synthesis of new derivatives with enhanced therapeutic properties. mdpi.comchemicalbook.com |
| Chemical Biology | Core structure for chemical probes and imaging agents. | Development of tools to study biological processes. |
| Asymmetric Catalysis | Chiral ligand or organocatalyst. | Design of novel catalysts for stereoselective synthesis. |
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-Thiophen-3-ylpyrrolidine, and what factors influence the choice of method?
- Methodological Answer : Synthesis typically involves cyclization or cross-coupling reactions. For example, thiophene-pyrrolidine hybrids may be synthesized via nucleophilic substitution between 3-thienylmagnesium bromide and pyrrolidine precursors under inert conditions. Solvent choice (e.g., THF or DMF), temperature (room temperature vs. reflux), and catalyst (e.g., palladium for cross-coupling) significantly impact yield and purity. Reaction monitoring via TLC or GC-MS is critical to optimize intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodological Answer :
- NMR : NMR will show distinct shifts for pyrrolidine protons (δ 1.8–2.5 ppm for CH, δ 3.0–3.5 ppm for N-CH) and thiophene aromatic protons (δ 6.8–7.5 ppm). NMR reveals carbonyl or heterocyclic carbons (δ 120–140 ppm).
- IR : Stretching vibrations for C-S (600–700 cm) and C-N (1100–1250 cm) bonds.
- Mass Spectrometry : Molecular ion peaks (M) and fragmentation patterns confirm molecular weight and structural motifs .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources due to potential flammability. Waste disposal should follow halogenated organic compound protocols. Refer to SDS guidelines for spill management and first-aid measures (e.g., skin contact requires immediate washing with soap/water) .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to investigate the electronic properties of this compound, and what functional and basis set combinations are optimal?
- Methodological Answer : Hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) balance accuracy and computational cost for heterocyclic systems . Basis sets such as 6-311G(d,p) capture polarization effects in sulfur and nitrogen atoms. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge transfer behavior. Solvent effects (e.g., PCM model) should be included for biologically relevant studies .
Q. What strategies can resolve contradictions in reported reaction yields or stereochemical outcomes for derivatives of this compound?
- Methodological Answer :
- Systematic Variation : Test reaction parameters (e.g., stoichiometry, temperature gradients) to identify critical variables.
- Control Experiments : Exclude side reactions (e.g., oxidation of thiophene) by using radical scavengers or inert atmospheres.
- Computational Validation : Compare transition-state energies (via DFT) to rationalize stereoselectivity discrepancies.
- Collaborative Reproducibility : Cross-validate results with independent labs using standardized protocols .
Q. How does the conformational flexibility of the pyrrolidine ring in this compound influence its reactivity and interaction with biological targets?
- Methodological Answer : Perform molecular dynamics (MD) simulations to map ring puckering modes (e.g., envelope vs. twist conformers). Correlate with XRD data to identify dominant conformers in solid-state vs. solution. For biological studies, dock flexible conformers into target protein active sites (e.g., using AutoDock Vina) to assess binding affinity variations. Pharmacokinetic properties (e.g., logP) can be modeled to predict membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
